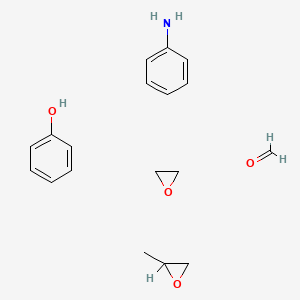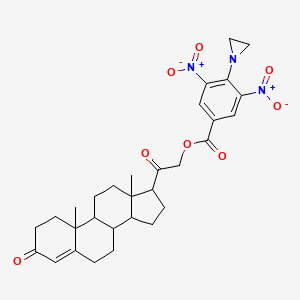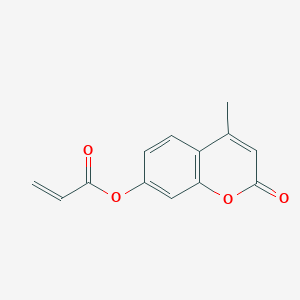
Aniline;formaldehyde;2-methyloxirane;oxirane;phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol is a complex polymeric compound formed through the polymerization of formaldehyde with benzenamine, methyloxirane, oxirane, and phenol. This compound is known for its versatile applications in various fields, including industrial, chemical, and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol involves several steps:
Polymerization of Formaldehyde: Formaldehyde is polymerized with phenol under acidic or basic conditions to form phenol-formaldehyde resins.
Incorporation of Benzenamine: Benzenamine (aniline) is introduced into the polymer matrix through a condensation reaction with formaldehyde, forming a network structure.
Addition of Methyloxirane and Oxirane: Methyloxirane (propylene oxide) and oxirane (ethylene oxide) are added to the polymer mixture, resulting in the formation of cross-linked polymer chains.
Industrial Production Methods
In industrial settings, the production of this polymer involves controlled reaction conditions to ensure the desired molecular weight and polymer structure. The process typically includes:
Batch or Continuous Reactors: The polymerization reactions are carried out in batch or continuous reactors, depending on the scale of production.
Temperature and pH Control: The reaction conditions, including temperature and pH, are carefully monitored to achieve optimal polymerization.
Purification and Drying: The final polymer product is purified and dried to remove any unreacted monomers and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl and carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions involve replacing specific atoms or groups within the polymer with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and enhanced chemical resistance .
Wissenschaftliche Forschungsanwendungen
Formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst in various chemical reactions.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives, coatings, and implants.
Industry: Applied in the production of high-performance coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol involves:
Polymerization: The polymerization process involves the formation of covalent bonds between the monomers, resulting in a cross-linked polymer network.
Molecular Targets: The polymer interacts with various molecular targets, including proteins and nucleic acids, through covalent bonding and non-covalent interactions.
Pathways Involved: The pathways involved in the polymer’s action include free radical polymerization and step-growth polymerization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol-Formaldehyde Resins: Similar to formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol, phenol-formaldehyde resins are formed by the reaction of phenol with formaldehyde.
Urea-Formaldehyde Resins: These resins are formed by the reaction of urea with formaldehyde and are used in similar applications.
Melamine-Formaldehyde Resins: Formed by the reaction of melamine with formaldehyde, these resins are known for their high thermal stability.
Uniqueness
Formaldehyde, polymer with benzenamine, methyloxirane, oxirane, and phenol is unique due to its combination of monomers, which imparts specific properties such as enhanced mechanical strength, chemical resistance, and thermal stability .
Eigenschaften
CAS-Nummer |
34802-28-3 |
|---|---|
Molekularformel |
C18H25NO4 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
aniline;formaldehyde;2-methyloxirane;oxirane;phenol |
InChI |
InChI=1S/C6H7N.C6H6O.C3H6O.C2H4O.CH2O/c2*7-6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1;1-2/h1-5H,7H2;1-5,7H;3H,2H2,1H3;1-2H2;1H2 |
InChI-Schlüssel |
YWCLZVALYMEKQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO1.C=O.C1CO1.C1=CC=C(C=C1)N.C1=CC=C(C=C1)O |
Verwandte CAS-Nummern |
34802-28-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)



![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

